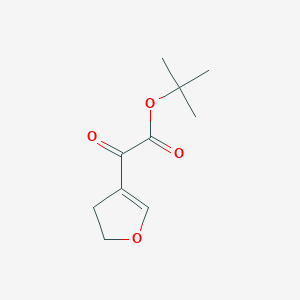

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-10(2,3)14-9(12)8(11)7-4-5-13-6-7/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJNTKDWTDOMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)C1=COCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175947 | |

| Record name | 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432680-30-2 | |

| Record name | 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate structure

An In-Depth Technical Guide to Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is a bifunctional organic molecule that holds significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its structure is characterized by three key features: a 4,5-dihydrofuran ring, an α-ketoester moiety, and a tert-butyl ester protecting group. The dihydrofuran ring is a common motif in numerous natural products and pharmacologically active compounds, prized for the unique spatial arrangement and electronic properties it imparts.[1][2] The α-ketoester functionality is a highly reactive handle for a variety of chemical transformations, while the tert-butyl group offers a robust protecting strategy for the carboxylic acid, which can be selectively removed under acidic conditions.[3]

This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this compound. We will explore a proposed, high-yield synthetic route, delve into its expected physicochemical properties and reactivity, and discuss its potential applications as a scaffold in the synthesis of complex molecular architectures for therapeutic agents.

Proposed Synthesis: Acylation of 2,3-Dihydrofuran

While a dedicated synthesis for tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is not extensively documented, a highly plausible and efficient route can be extrapolated from established methodologies for similar compounds, such as its ethyl ester counterpart. The core of this strategy lies in the C-acylation of 2,3-dihydrofuran with a suitable acylating agent, namely tert-butyl oxalyl chloride.

The choice of tert-butyl oxalyl chloride is critical. It is derived from the mono-tert-butyl ester of oxalic acid. Direct esterification of oxalic acid with tert-butanol is often inefficient; therefore, the acylating agent is typically prepared from oxalic acid and a reagent like thionyl chloride, followed by reaction with tert-butanol, or by other specialized methods.[3] The acylation reaction itself is a Friedel-Crafts-type process performed under basic conditions to neutralize the HCl byproduct.

Reaction Scheme

Caption: Proposed synthesis via acylation of 2,3-dihydrofuran.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate.

Materials:

-

2,3-Dihydrofuran

-

Tert-butyl oxalyl chloride (prepared from mono-tert-butyl oxalate and oxalyl or thionyl chloride)[4][5]

-

Pyridine or Triethylamine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dihydrofuran (1.0 equivalent) and anhydrous dichloromethane (approx. 5-10 mL per mmol of dihydrofuran).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add dry pyridine or triethylamine (1.2 equivalents) to the stirred solution. The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride.

-

Acylating Agent Addition: Dissolve tert-butyl oxalyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. This slow addition is vital to control the exothermic reaction and prevent polymerization of the dihydrofuran.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture again to 0 °C and quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate.

Physicochemical and Spectroscopic Profile

While experimental data for this specific compound is scarce, its properties can be reliably predicted based on its structure and analogous molecules.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 200.22 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, ether) |

| CAS Number | Not definitively assigned in public databases. |

Expected Spectroscopic Data for Characterization:

-

¹H NMR (CDCl₃):

-

δ ~1.5 ppm (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group.

-

δ ~2.8-3.0 ppm (t, 2H): A triplet corresponding to the methylene protons at the C5 position of the dihydrofuran ring.

-

δ ~4.4-4.6 ppm (t, 2H): A triplet for the methylene protons at the C4 position, adjacent to the ring oxygen.

-

δ ~7.5-7.7 ppm (s, 1H): A singlet for the vinylic proton at the C2 position of the dihydrofuran ring. The chemical shift is downfield due to the conjugation with the ketoester group.

-

-

¹³C NMR (CDCl₃):

-

δ ~28 ppm: Quaternary carbon and methyl carbons of the tert-butyl group.

-

δ ~30 ppm: C5 methylene carbon.

-

δ ~70 ppm: C4 methylene carbon.

-

δ ~83 ppm: Quaternary carbon of the tert-butyl ester.

-

δ ~120-125 ppm: C3 vinylic carbon.

-

δ ~150-155 ppm: C2 vinylic carbon.

-

δ ~160-165 ppm: Carbonyl carbon of the ester.

-

δ ~180-185 ppm: Carbonyl carbon of the ketone.

-

-

Infrared (IR) Spectroscopy:

-

~1730-1750 cm⁻¹: Strong C=O stretch from the tert-butyl ester.

-

~1680-1700 cm⁻¹: Strong C=O stretch from the α-ketone.

-

~1620-1640 cm⁻¹: C=C stretch from the enone system.

-

~1150-1250 cm⁻¹: C-O stretching vibrations.

-

Reactivity and Applications in Drug Development

The synthetic utility of tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate stems from its multiple reactive sites, making it an excellent scaffold for building molecular complexity. Furan and its derivatives are key components in a wide range of therapeutic agents, exhibiting activities from antibacterial to anticancer.[2][6][7]

Key Reactive Sites:

-

The α,β-Unsaturated Ketone (Enone): The dihydrofuran ring system acts as an enone, making the C2 position susceptible to nucleophilic attack in Michael-type addition reactions. This allows for the introduction of a wide variety of substituents.

-

The α-Ketoester Moiety: This group is highly electrophilic. The ketone can react with nucleophiles, and the adjacent ester can be involved in various condensation reactions (e.g., Claisen-type condensations) or can be reduced.

-

The Tert-butyl Ester: This group is a stable protecting group that can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting many other functional groups, revealing a carboxylic acid for further functionalization, such as amide bond formation.

Potential Synthetic Transformations

The combination of these features enables a variety of subsequent reactions, making this compound a valuable starting point for synthesizing more complex heterocyclic systems, which are often privileged structures in drug discovery.[8]

Caption: Potential reaction pathways for the title compound.

For instance, reaction with hydrazine derivatives could lead to the formation of pyrazole-fused lactones, a scaffold of interest in medicinal chemistry. The ability to deprotect the tert-butyl ester to reveal the carboxylic acid allows for its conjugation to other molecules of interest, such as amino acids or other drug fragments, via amide bond formation.

Conclusion

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate represents a promising, yet underexplored, building block for organic synthesis. Its logical synthesis via acylation of 2,3-dihydrofuran provides a straightforward entry to a molecule rich in chemical handles. The presence of an enone system, a reactive α-ketoester, and a cleavable tert-butyl protecting group offers chemists a powerful tool for the divergent synthesis of complex heterocyclic molecules. As the demand for novel scaffolds in drug discovery continues to grow, the strategic application of such versatile intermediates will be paramount in the development of next-generation therapeutics.

References

- Organic Syntheses Procedure. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate.

- Facile Access to Highly Substituted Dihydrofurans Using Resonated Vinylpentanedione Radicals Generated by Mn(III). (n.d.). Bull. Korean Chem. Soc.

- Divergent Access to Optically Active Butenolides via Tandem C–H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. (2026). The Journal of Organic Chemistry.

- PubChem. (n.d.). tert-Butyl 2-hydroxyacetate.

- ChemSynthesis. (2025). tert-butyl (2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)

- PubChem. (n.d.). tert-Butyl acetate.

- Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. (2018). PubMed.

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.).

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Asian Journal of Chemistry.

- Sigma-Aldrich. (n.d.).

- Wikipedia. (n.d.).

- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. (n.d.).

- Organic Syntheses Procedure. (n.d.). 3.

- Occupational Safety and Health Administration. (2024).

- Loba Chemie. (n.d.).

- Organic Syntheses Procedure. (n.d.). Glyoxylic acid, n-butyl ester.

- Pharmacological activity of furan derivatives. (2024).

- Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (n.d.). MDPI.

- A Review on Biological and Medicinal Significance of Furan. (2023).

- Solvents & Petroleum Service, Inc. (n.d.).

- Organic Syntheses Procedure. (n.d.). GLYCINE t-BUTYL ESTER.

- Application of furan derivative in medicinal field. (n.d.).

- (3S,4S,5R)-4-Hydroxy-3-methyl-5-[(2S,3R). (n.d.).

- An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. (2009).

- Figure S11. 1 H NMR spectrum of 3f . (n.d.).

- Oxalyl Chloride: A Versatile Reagent in Organic Transformations. (2019).

-

Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][9][10][11]triazolo[4,3-a][9][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (n.d.). Google Patents.

- Convenient preparations of t-butyl esters and ethers from t-butanol. (1997). Semantic Scholar.

- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Organic Chemistry Portal.

- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI.

- Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. (2011). Asian Journal of Chemistry.

- Some Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins. (n.d.). American Journal of Heterocyclic Chemistry.

- A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). PMC.

- Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. (n.d.).

- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic

- PubChem. (n.d.). 2,4-Di-tert-butylphenyl 3',5'-di-tert-butyl-4'-hydroxybenzoate.

- Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (n.d.). PubMed..). PubMed.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 11. Tert-butyl 2-hydroxyacetate | C6H12O3 | CID 11815394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate

The following technical guide details the chemical profile, synthesis, and application of Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate , a specialized intermediate used in the development of alpha-ketoamide-based inhibitors, particularly for HCV NS3/4A protease and other serine proteases.

Chemical Profile & Synthetic Utility in Drug Discovery

Executive Summary

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is a critical electrophilic building block employed in the synthesis of bioactive peptidomimetics. It serves as a direct precursor to alpha-ketoamide warheads , a structural motif essential for the covalent reversible inhibition of serine proteases (e.g., HCV NS3/4A, Calpain).

While the ethyl ester analog (CAS 135606-53-0) is more commonly cataloged, the tert-butyl ester variant offers distinct advantages in multi-step synthesis, specifically providing orthogonal protection that can be removed under acidic conditions (e.g., TFA/DCM) without affecting base-sensitive moieties elsewhere in the molecule.

Chemical Identity & Properties

| Property | Detail |

| Systematic Name | Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate |

| Common Synonyms | Tert-butyl (4,5-dihydrofuran-3-yl)glyoxylate; (4,5-Dihydro-3-furanyl)(oxo)acetic acid tert-butyl ester |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number (Ethyl Analog) | 135606-53-0 (Reference Standard) |

| Precursor CAS (Acyl Chloride) | 39061-59-1 (Tert-butyl chlorooxoacetate) |

| Core Structure | 4,5-Dihydrofuran ring attached to an alpha-keto ester |

| Physical State | Viscous oil or low-melting solid (typically prepared in situ) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolytically unstable |

Structural Significance

The compound features a dihydrofuran ring conjugated to an alpha-keto ester .[1] This conjugation enhances the electrophilicity of the ketone, making it a potent trap for the active site serine residue in protease targets. The tert-butyl group provides steric bulk and acid-labile protection, preventing premature hydrolysis during basic coupling steps.

Synthetic Pathways & Mechanism[5][6]

The synthesis of Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is achieved via a Friedel-Crafts acylation of 2,3-dihydrofuran with tert-butyl chlorooxoacetate (tert-butyl oxalyl chloride).

Reaction Mechanism[3][5][6][7]

-

Electrophilic Activation: The tert-butyl chlorooxoacetate acts as the electrophile.

-

Nucleophilic Attack: The enol ether double bond of 2,3-dihydrofuran attacks the acyl chloride carbonyl.

-

Elimination/Re-aromatization: Loss of a proton restores the double bond, yielding the conjugated product.

Figure 1: Synthetic pathway via Friedel-Crafts acylation of 2,3-dihydrofuran.[2]

Experimental Protocol (Standardized)

Objective: Synthesis of Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate on a 10 mmol scale.

Reagents

-

2,3-Dihydrofuran (CAS 1191-99-7): 1.0 equiv (0.70 g)

-

Tert-butyl chlorooxoacetate (CAS 39061-59-1): 1.1 equiv (1.81 g)

-

Pyridine (Anhydrous): 1.2 equiv

-

Dichloromethane (DCM): Anhydrous, 50 mL

Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add anhydrous DCM and 2,3-dihydrofuran .

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Pyridine dropwise to the stirring solution.

-

Acylation: Slowly add Tert-butyl chlorooxoacetate dropwise over 15 minutes, maintaining the temperature below 5°C. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LC-MS for the hydrolyzed acid form).

-

Workup:

-

Quench with ice-cold water (20 mL).

-

Separate the organic layer.[3]

-

Wash with 1N HCl (cold, rapid wash to remove pyridine) followed by saturated NaHCO₃ and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude oil is often used directly. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc gradient), ensuring the column is neutralized to prevent hydrolysis.

Application in Drug Discovery[9]

This intermediate is a cornerstone in the synthesis of HCV NS3/4A Protease Inhibitors (e.g., Boceprevir/Telaprevir analogs). The alpha-ketoamide moiety acts as a "warhead," forming a reversible covalent bond with the active site serine (Ser-139).

Workflow: From Intermediate to API

The tert-butyl ester allows for a specific deprotection strategy that is compatible with other sensitive groups (e.g., Boc-amines, sulfonamides).

Figure 2: Workflow for converting the tert-butyl ester intermediate into a bioactive alpha-ketoamide inhibitor.

Safety & Handling

-

Lachrymator Hazard: Tert-butyl chlorooxoacetate is a potent lachrymator and corrosive. Handle only in a functioning fume hood.

-

Moisture Sensitivity: Both the acyl chloride precursor and the final alpha-keto ester are sensitive to moisture. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Instability: The dihydrofuran ring can be prone to polymerization or oxidation if exposed to strong acids or air for prolonged periods.

References

-

Preparation of Tert-butyl Chlorooxoacetate (Precursor)

- Source: Apollo Scientific / ChemSrc D

- CAS:39061-59-1

-

Link:

-

Synthesis of Ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate (Analogous Protocol)

- Source: PubChem Compound Summary for Ethyl 2-(4,5-dihydrofuran-3-yl)

- CAS:135606-53-0

-

Link:

-

Application in HCV Protease Inhibitors (Boceprevir/Telaprevir Chemistry)

-

General Reaction of Enol Ethers with Oxalyl Chloride

-

Title: Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations.[1]

- Journal: MDPI (Molecules).

- Context: Discusses reactivity of 2,3-dihydrofuran with electrophiles.

-

Link:

-

Sources

Unraveling the Enigma of BD00971981: A Case of Undisclosed Identity in Chemical Inventories

Efforts to compile a comprehensive technical guide on the chemical properties and safety data of the substance designated BD00971981 have been unsuccessful due to the absence of this identifier in publicly accessible chemical databases and scientific literature. This designation does not correspond to a recognized International Union of Pure and Applied Chemistry (IUPAC) name, Chemical Abstracts Service (CAS) number, or any other standard chemical identifier.

Intensive searches across multiple chemical and safety data repositories have yielded no specific information for a compound labeled BD00971981. This suggests that the identifier may fall into one of several categories:

-

Proprietary Internal Code: It is plausible that BD00971981 is an internal catalog number used by a specific research institution, pharmaceutical company, or chemical supplier for a novel or proprietary compound. Such internal codes are often not disclosed in public domains until the substance is more widely studied or commercialized.

-

Highly Specific or Obsolete Catalog Number: The identifier could be a product number from a commercial supplier that is not indexed by major chemical search engines. It may also be an obsolete identifier that has since been replaced.

-

Typographical Error: There is a possibility that the provided identifier contains a typographical error, which would prevent its retrieval from any database.

Without a verifiable chemical name, structure, or standard identifier, it is impossible to access the requisite data to generate an in-depth technical guide. Key information such as molecular formula, molecular weight, physical and chemical properties, and, most critically, safety and toxicological data, remains inaccessible.

For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the use of standardized nomenclature and identifiers is paramount for the accurate and reliable retrieval of scientific and safety information. Should a more common or standardized identifier for the substance be available, a comprehensive technical guide can be readily compiled. At present, the identity of BD00971981 remains an enigma within the public scientific domain.

Application Note: Regioselective C3-Acylation of 4,5-Dihydrofuran with tert-Butyl Oxalyl Chloride

Part 1: Executive Summary & Mechanistic Insight

Overview

The reaction between 4,5-dihydrofuran (a cyclic enol ether) and tert-butyl oxalyl chloride represents a classic but sensitive C-acylation. This transformation introduces a highly functionalized

Chemical Challenges[1]

-

Acid Sensitivity: Both the enol ether substrate and the tert-butyl ester product are acid-labile. The generation of HCl during acylation can catalyze the polymerization of the dihydrofuran or the cleavage of the tert-butyl group (releasing isobutylene).

-

Regioselectivity: While the oxygen atom activates the C2 position inductively, resonance effects render the C3 position (the

-carbon of the enol ether system) nucleophilic. Controlling conditions to favor C3-acylation over O-acylation or polymerization is critical.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism characteristic of electron-rich alkenes reacting with acyl halides.

-

Nucleophilic Attack: The

-electrons of the 4,5-dihydrofuran (C2=C3) attack the electrophilic carbonyl carbon of the tert-butyl oxalyl chloride. -

Oxonium Intermediate: This forms a resonance-stabilized oxonium ion at position C2.

-

Elimination: A base (typically Pyridine or Triethylamine) abstracts the proton from C3, restoring the double bond and neutralizing the HCl byproduct.

Figure 1: Mechanistic pathway for the C3-acylation of 4,5-dihydrofuran. Note the critical role of the base in the final elimination step.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 4,5-Dihydrofuran | Substrate | 1.0 | Distill before use to remove stabilizers/peroxides. |

| tert-Butyl Oxalyl Chloride | Electrophile | 1.1 - 1.2 | Moisture sensitive. Handle under Argon. |

| Pyridine | Base | 1.5 - 2.0 | Must be anhydrous. Scavenges HCl. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous (distilled over CaH2 or from SPS). |

| Argon/Nitrogen | Atmosphere | - | Essential to prevent ester hydrolysis. |

Step-by-Step Methodology

Phase 1: Preparation (0 - 30 mins)

-

Glassware Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet (Argon).

-

Solvent Charge: Add anhydrous DCM (10 mL per gram of substrate) and Pyridine (1.5 equiv) to the flask.

-

Substrate Addition: Add 4,5-dihydrofuran (1.0 equiv) via syringe.

-

Cooling: Submerge the flask in an ice/water bath to cool the solution to 0 °C . Note: Temperature control is vital to suppress polymerization.

Phase 2: Acylation Reaction (30 mins - 4 hours)

-

Reagent Preparation: Dilute tert-butyl oxalyl chloride (1.2 equiv) in a small volume of anhydrous DCM (approx. 5-10 mL) in the addition funnel.

-

Controlled Addition: Dropwise add the acid chloride solution to the stirring reaction mixture over 30–45 minutes .

-

Observation: The solution may turn yellow or light orange. A white precipitate (Pyridinium hydrochloride) will form.

-

-

Equilibration: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (20–25 °C) .

-

Monitoring: Monitor reaction progress via TLC (Silica gel; EtOAc/Hexanes 1:4). The product typically appears as a UV-active spot with lower R_f than the starting material.

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture into a separatory funnel containing ice-cold saturated NaHCO₃ solution. Crucial: This neutralizes any remaining HCl and prevents hydrolysis of the tert-butyl ester.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine organic layers and wash with:

-

1x Water

-

1x Brine (Saturated NaCl)

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ . Filter off the solids.

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at < 40 °C .

-

Warning: Do not overheat; the product is thermally sensitive.

-

Figure 2: Operational workflow for the synthesis.[1][2] Color coding indicates phase changes (Blue: Prep, Yellow: Reaction, Red: Quench, Green: Workup).

Part 3: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Tar Formation | Polymerization of Dihydrofuran initiated by excess acid or heat. | Ensure Pyridine is present before adding the acid chloride. Keep temp strictly at 0 °C during addition. |

| Low Yield | Hydrolysis of the acid chloride or product.[3] | Verify solvent dryness. Ensure Argon atmosphere. Use fresh tert-butyl oxalyl chloride. |

| Loss of tert-Butyl Group | Acidic workup or prolonged exposure to HCl. | Use NaHCO₃ for quenching.[4] Avoid acidic washes (e.g., do not use 1M HCl to remove pyridine). |

| No Reaction | Reagent degradation. | tert-Butyl oxalyl chloride degrades over time. Check reagent quality via NMR or IR (look for C=O stretch shift) before use. |

Part 4: Applications & Impact

This protocol generates tert-butyl (4,5-dihydrofuran-3-yl)(oxo)acetate , a "push-pull" alkene system where the double bond is polarized by the ether oxygen (donor) and the oxoacetate group (acceptor).

-

Heterocycle Synthesis: The product can be cyclized with hydrazines or hydroxylamines to form fused ring systems (e.g., isoxazoles or pyrazoles fused to the THF ring).

-

Tetronic Acid Precursors: Hydrolysis of the ester and decarboxylation, followed by rearrangement, provides access to substituted furanones.

-

Drug Discovery: The

-keto ester motif is a known pharmacophore in HIV integrase inhibitors and various antibiotics.

References

- Effenberger, F. (1980). "Acylation of Enol Ethers." Angewandte Chemie International Edition. (Foundational work on the reactivity of enol ethers with acid chlorides).

- Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction in Organic Synthesis." Comprehensive Organic Synthesis. (Context on dicarbonyl chemistry).

-

Organic Syntheses. (2011). "Preparation of tert-Butyl Chloride and derivatives." Org.[3][4][5][6] Synth. (General handling of tert-butyl derivatives).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic grounding for electrophilic addition to vinyl ethers).

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

Application Note: Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate as a Strategic Building Block

Executive Summary

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate represents a highly specialized "push-pull" building block in organic synthesis.[1] Characterized by an electron-rich enol ether moiety (the dihydrofuran ring) conjugated to an electron-deficient

This guide details the handling, synthesis, and application of this scaffold, emphasizing its utility in Fragment-Based Drug Discovery (FBDD) where orthogonal protection strategies (tert-butyl vs. methyl/ethyl) are critical for late-stage diversification.[1]

Molecule Profile & Reactivity Logic

Physicochemical Properties (Calculated)

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | Pale yellow oil/low-melting solid | Prone to darkening upon oxidation.[1] |

| Storage | -20°C, Inert Atmosphere (Ar/N | Hygroscopic; instability due to enol ether hydrolysis.[1] |

| Solubility | DCM, THF, EtOAc, Toluene | Decomposes in protic acidic media. |

Structural "Hotspots"

The molecule possesses three distinct reactive centers enabling divergent synthesis:

-

C3-Position (Nucleophilic/Electrophilic): The dihydrofuran ring allows for further functionalization or ring-opening.[1]

- -Keto Carbon (Electrophilic): Highly reactive toward nucleophiles (hydrazines, amines) and reducing agents.[1]

-

Tert-butyl Ester: Provides acid-labile protection, orthogonal to base-labile esters (e.g., methyl/ethyl) often present in co-reactants.[1]

Visualizing the Synthetic Utility

The following diagram illustrates the central role of this building block in accessing diverse pharmacophores.

Figure 1: Divergent synthetic pathways originating from the dihydrofuran-glyoxylate scaffold.

Experimental Protocols

Protocol A: Preparation of the Building Block

Note: This compound is often synthesized in situ or freshly prepared due to stability concerns.

Reaction Principle: Friedel-Crafts acylation of 4,5-dihydrofuran using tert-butyl chlorooxoacetate (or oxalyl chloride followed by t-BuOH).[1]

Materials:

-

4,5-Dihydrofuran (1.0 equiv)[1]

-

Oxalyl Chloride (1.1 equiv)[1]

-

Tert-butanol (1.2 equiv)[1]

-

Pyridine (2.5 equiv)[1]

-

Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

-

Acylation: In a flame-dried flask under Argon, dissolve 4,5-dihydrofuran in anhydrous DCM. Cool to -78°C.[1]

-

Addition 1: Add oxalyl chloride dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the acyl chloride intermediate. Stir for 1 hour at -78°C, then warm to 0°C for 30 minutes.

-

Quench/Esterification: Cool back to -20°C. A mixture of tert-butanol and pyridine in DCM is added dropwise. Critical: Exothermic reaction.[1] Maintain internal temp < 0°C.

-

Workup: Dilute with cold water. Extract with DCM.[1] Wash organic layer with 1N HCl (cold, rapid wash to remove pyridine), saturated NaHCO

, and brine. -

Purification: Dry over Na

SO

Protocol B: Synthesis of Furo[2,3-d]pyridazin-7(6H)-ones

Application: This protocol generates a fused bicyclic system common in kinase inhibitors.[1]

Rationale: The

Materials:

-

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate (1.0 mmol)[1]

-

Hydrazine hydrate (1.2 mmol) or Substituted Hydrazine (R-NHNH

)[1] -

Acetic Acid (Catalytic, 10 mol%)[1]

Step-by-Step:

-

Condensation: Dissolve the glyoxylate building block in Ethanol (0.2 M).

-

Addition: Add hydrazine hydrate dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of yellow starting material).

-

Isolation: Cool to room temperature. The product often precipitates.[1]

-

Result: The product is typically the tert-butyl ester of the fused pyridazinone system.[1]

Data Validation (Expected NMR Signals):

-

Proton: Loss of the dihydrofuran vinyl proton. Appearance of NH signal (if unsubstituted hydrazine used).[1]

-

Carbon: Carbonyl peaks shifted due to amide/lactam formation.[1]

Critical Application Notes & Troubleshooting

Stability & Decomposition

The dihydrofuran ring acts as a cyclic enol ether.[1] In the presence of strong aqueous acid, it hydrolyzes to a

-

Prevention: Always buffer silica gel with 1% Triethylamine during purification.[1] Store the building block in a freezer (-20°C).

Orthogonal Protection Strategy

The tert-butyl group is the strategic advantage here.[1]

-

Scenario: If you react this building block with an amino-acid methyl ester.

-

Outcome: You can selectively hydrolyze the methyl ester (LiOH, THF/H

O) while keeping the tert-butyl ester intact.[1] Conversely, you can remove the tert-butyl group (TFA/DCM) to generate the free acid for coupling, leaving the methyl ester untouched.

Regioselectivity in Cyclization

When reacting with substituted hydrazines (R-NHNH

-

Control: The reaction is generally governed by sterics.[1] The more nucleophilic nitrogen (usually the terminal -NH

) attacks the ketone first.[1] -

Verification: NOE (Nuclear Overhauser Effect) NMR studies are required to confirm the position of the 'R' group in the final fused ring system.[1]

References

-

Synthesis of Fused Heterocycles via Dihydrofuran Intermedi

-

Reactions of Furan-2,3-diones with Hydrazine Deriv

-

Heterocyclic

-Oxoesters (Hetaryl Glyoxylates): Synthesis and Transformations. -

Hydrazine-Mediated Diels-Alder Aromatiz

Sources

Preparation of Heterocyclic Oxoacetate Intermediates: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Pivotal Role of Heterocyclic Oxoacetates in Drug Discovery

Heterocyclic α-oxoesters, also known as hetaryl glyoxylates, are a class of highly valuable synthetic intermediates characterized by a heterocyclic ring directly attached to an α-ketoester moiety. This unique structural arrangement imparts a rich and versatile reactivity profile, making them powerful building blocks in the synthesis of complex molecular architectures. The presence of both an activated ketone and an ester functional group allows for selective transformations, providing access to a diverse array of more elaborate heterocyclic systems.

The significance of these intermediates is underscored by their frequent appearance in the synthetic pathways of numerous biologically active compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13] The heterocyclic scaffold is a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals across various therapeutic areas containing at least one heterocyclic ring. These motifs are crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for establishing key interactions with biological targets. Consequently, the efficient and reliable preparation of heterocyclic oxoacetate intermediates is a critical endeavor for researchers in drug discovery and development.

This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing these vital intermediates. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols and troubleshooting advice to ensure reproducible success in the laboratory.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The synthesis of heterocyclic oxoacetates can be broadly categorized into three main approaches, the choice of which is often dictated by the nature of the heterocyclic ring and the desired substitution pattern.

-

Friedel-Crafts Acylation: A classic electrophilic aromatic substitution for electron-rich heterocycles.

-

Metalation-Glyoxylation: A powerful method for heterocycles that are amenable to deprotonation or metal-halogen exchange.

-

Oxidation of α-Hydroxy or Methylene Precursors: A useful alternative when the corresponding alcohols or activated methylene compounds are readily available.

The following diagram illustrates the general workflow for the preparation of heterocyclic oxoacetates, from the selection of the appropriate synthetic route to the final purification and characterization of the target intermediate.

Caption: General workflow for the synthesis of heterocyclic oxoacetates.

Protocol 1: Friedel-Crafts Acylation of Electron-Rich Heterocycles

The Friedel-Crafts acylation is a powerful tool for the direct introduction of an acyl group onto an aromatic ring. In the context of heterocyclic oxoacetate synthesis, this involves the reaction of an electron-rich heterocycle with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Choice of Heterocycle: This method is most effective for electron-rich heterocycles like furans, thiophenes, and pyrroles, which are sufficiently nucleophilic to undergo electrophilic aromatic substitution.[14][15] For less reactive systems, harsher conditions or alternative methods may be necessary.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and potent Lewis acid for this transformation.[16] It activates the acylating agent by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion. A stoichiometric amount of the Lewis acid is often required as it complexes with both the starting material and the product.

-

Solvent and Temperature: The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Detailed Protocol: Synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane (DCM, 5 mL per mmol of heterocycle).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Addition of Thiophene: To the cooled suspension, add thiophene (1.0 eq.) dropwise via a syringe.

-

Addition of Acylating Agent: Add ethyl oxalyl chloride (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 10 mL per mmol of heterocycle).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a pale yellow oil.[17]

| Heterocycle | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Furan | Acetic Anhydride | Cr-DTP/K-10 | None | RT | 1 | 88 | [15] |

| Thiophene | Ethyl Oxalyl Chloride | AlCl₃ | DCM | 0 to RT | 3 | ~85 | [17] |

| Pyrrole | Ethyl Oxalyl Chloride | Pyridine | CH₂Cl₂ | RT | 24 | 57 |

Protocol 2: Metalation-Glyoxylation

This strategy is particularly useful for heterocycles that can be readily deprotonated at a specific position or undergo metal-halogen exchange. The resulting organometallic species is then quenched with an electrophilic source of the glyoxylate moiety, typically diethyl oxalate.

Causality Behind Experimental Choices:

-

Metalating Agent: Strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used for deprotonation. The choice of base depends on the acidity of the proton to be removed and the desired regioselectivity.

-

Reaction Conditions: These reactions are performed under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) at low temperatures (-78 °C) to prevent side reactions of the highly reactive organometallic intermediates.

-

Electrophile: Diethyl oxalate is a readily available and effective electrophile for introducing the ethyl oxoacetate group.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for metalation-glyoxylation.

Detailed Protocol: Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL per mmol of heterocycle).[18]

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.[18][19]

-

Acylation: To the resulting solution, add a solution of dimethyl oxalate (1.1 eq.) in anhydrous THF dropwise.[18]

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[18]

-

Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.[18]

| Heterocycle | Metalating Agent | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromothiophene | n-BuLi | Dimethyl Oxalate | THF | -78 to RT | ~70-80 | [18] |

| 5-Bromoisothiazole | n-BuLi | Diethyl Oxalate | THF | -78 to RT | 34-45 | |

| 2-Bromothiazole | n-BuLi | Diethyl Oxalate | THF | -78 to RT | ~76 |

Protocol 3: Oxidation of Heteroaryl α-Hydroxyacetates or Ethanones

An alternative approach involves the oxidation of pre-functionalized heterocycles, such as heteroaryl α-hydroxyacetates or heteroaryl ethanones.

Causality Behind Experimental Choices:

-

Oxidizing Agent for Alcohols: For the oxidation of α-hydroxyacetates, common reagents include manganese dioxide (MnO₂) or Swern oxidation conditions. These methods are generally mild and selective for the oxidation of alcohols to ketones.

-

Oxidizing Agent for Methylene Groups: The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic method for the oxidation of a methylene group alpha to a carbonyl to a 1,2-dicarbonyl compound. This is particularly useful for converting heteroaryl ethanones to the corresponding oxoacetates.

-

Reaction Conditions: The choice of solvent and temperature depends on the specific oxidizing agent used. For SeO₂ oxidations, dioxane or a mixture of acetic acid and water are common solvents, and the reaction is often heated.

Detailed Protocol: Riley Oxidation of 2-Acetylfuran to Ethyl 2-(furan-2-yl)-2-oxoacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylfuran (1.0 eq.) in a mixture of dioxane and water.

-

Addition of Oxidant: Add selenium dioxide (1.1 eq.) to the solution.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction for the formation of a black precipitate of elemental selenium.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the selenium precipitate.

-

Extraction and Purification: Extract the filtrate with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

| Starting Material | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Acetylfuran | SeO₂ | Dioxane/H₂O | Reflux | Moderate | General Riley Oxidation |

| Thiazol-4-yl acetates | SeO₂ | Dioxane/HOAc | 110-115 | 63 |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Side reactions (e.g., polymerization of electron-rich heterocycles)- Product decomposition during workup or purification | - Monitor reaction closely by TLC and adjust reaction time accordingly- Maintain low temperatures, especially for sensitive substrates- Use milder workup conditions (e.g., avoid strong acids/bases)- Purify promptly after workup |

| Formation of Regioisomers | - Multiple reactive sites on the heterocycle | - Use a milder Lewis acid in Friedel-Crafts acylation to improve selectivity- Employ a directed metalation strategy for regioselective functionalization |

| Difficulty in Purification | - Byproducts with similar polarity to the desired product | - Optimize column chromatography conditions (e.g., try different solvent systems)- Consider recrystallization from a suitable solvent system |

Conclusion

The preparation of heterocyclic oxoacetate intermediates is a fundamental aspect of modern organic synthesis, particularly in the realm of medicinal chemistry. The choice of synthetic strategy—be it Friedel-Crafts acylation, metalation-glyoxylation, or oxidation—is crucial and depends on the specific heterocyclic system and available starting materials. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can reliably access these versatile building blocks for the synthesis of novel therapeutic agents. The protocols and troubleshooting guidance provided herein are intended to serve as a practical resource for scientists engaged in this important work.

References

-

Organic Syntheses Procedure. ethyl 2-pyridylacetate. Available from: [Link]

-

HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. ResearchGate. Available from: [Link]

-

Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5 - Biosynce. Available from: [Link]

-

Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. ResearchGate. Available from: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. (2018). Available from: [Link]

-

2-thiophenethiol - Organic Syntheses Procedure. Available from: [Link]

-

Thiophene synthesis - Organic Chemistry Portal. Available from: [Link]

-

Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega. (2020). Available from: [Link]

-

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. Available from: [Link]

-

The Chemistry of Antivirals: Focusing on Key Synthesis Intermediates. Ningbo Inno Pharmchem Co., Ltd. (2026). Available from: [Link]

-

Synthesis of Alkylated Carbonyl‐Bearing Furans via Acid‐Catalyzed Friedel‐Crafts Reaction. Asian Journal of Organic Chemistry. (2020). Available from: [Link]

-

Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry. Available from: [Link]

-

Solvent- and catalyst-free synthesis of 2-aryl(heteroaryl)-substituted benzothiazoles. ResearchGate. (2025). Available from: [Link]

-

Synthesis of heterocyclic compounds as anticancer agents. AACR Publications. (2013). Available from: [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals. (2018). Available from: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). (2018). Available from: [Link]

-

Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. ResearchGate. (2021). Available from: [Link]

-

Synthesis of novel heterocycles as anticancer agents. AUB ScholarWorks. (2017). Available from: [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PubMed. (2022). Available from: [Link]

-

Heterocyclic compounds as inflammation inhibitors. PubMed. (2000). Available from: [Link]

-

Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. PubMed. (2001). Available from: [Link]

-

Solvent-free Friedel-Craft acylation of furan with acetic anhydride. ResearchGate. (2015). Available from: [Link]

-

Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PubMed. (2022). Available from: [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. National Institutes of Health (NIH). (2016). Available from: [Link]

-

Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. ResearchGate. (2017). Available from: [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. (2023). Available from: [Link]

-

Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. (2018). Available from: [Link]

-

Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. ResearchGate. (2024). Available from: [Link]

-

Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. (2025). Available from: [Link]

-

Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. Amanote Research. Available from: [Link]

-

Recent advancements in the development of heterocyclic anti-inflammatory agents. PubMed. (2020). Available from: [Link]

-

Recent advances on heterocyclic compounds with antiviral properties. National Institutes of Health (NIH). (2021). Available from: [Link]

-

Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate. (2025). Available from: [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents. (2013).

-

Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Al-Rafidain Journal of Medical Sciences. (2023). Available from: [Link]

Sources

- 1. Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocyclic compounds as inflammation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent advancements in the development of heterocyclic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 17. biosynce.com [biosynce.com]

- 18. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Strategic Use of Dihydrofuran-3-yl Oxoacetates in Asymmetric Condensation Reactions

Introduction: Unlocking Complex Molecular Architectures

In the landscape of modern drug discovery and synthetic chemistry, the development of efficient strategies to construct stereochemically rich and functionally dense molecules is paramount. The dihydrofuran motif is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1] When functionalized at the 3-position with an oxoacetate (α-ketoester) group, it becomes a powerful and versatile electrophilic building block. The dual carbonyl system of the oxoacetate moiety provides multiple sites for reactivity, enabling its participation in a wide array of carbon-carbon bond-forming reactions.

This guide provides an in-depth exploration of condensation reactions involving dihydrofuran-3-yl oxoacetates. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings, the rationale behind catalyst and reagent selection, and the practical considerations for achieving high yields and stereoselectivity. The protocols and insights presented herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this potent synthon for the synthesis of complex molecular targets.

Section 1: The Dihydrofuran-3-yl Oxoacetate Synthon: Synthesis and Reactivity

Structural Features and Inherent Reactivity

The dihydrofuran-3-yl oxoacetate scaffold combines the structural features of a cyclic ether with the potent electrophilicity of an α-ketoester. The key to its utility lies in the adjacent ketone and ester carbonyls. The α-ketone is typically more electrophilic than the ester and serves as the primary site for nucleophilic attack. Activation with a Lewis acid further enhances the electrophilicity of this position, facilitating reactions with even weak nucleophiles. The dihydrofuran ring itself, while relatively stable, influences the steric environment of the reactive center and can be a handle for subsequent chemical transformations.

General Protocol: Synthesis of a Model Substrate (Ethyl 2-(dihydrofuran-3-yl)-2-oxoacetate)

The target synthons are not typically available off-the-shelf and require a synthetic sequence. A common route involves the acylation of a suitable dihydrofuran precursor. This protocol outlines a plausible, two-step synthesis starting from the commercially available dihydrofuran-3(2H)-one.[2][3]

Step 1: Generation of the Enolate

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 equivalents) in THF.

-

Add a solution of dihydrofuran-3(2H)-one (1.0 eq.) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Acylation with Ethyl Oxalyl Chloride

-

To the cold enolate solution, add ethyl oxalyl chloride (1.1 eq.) dropwise. A precipitate may form.

-

Allow the reaction to stir at -78 °C for 2 hours.

-

Slowly warm the reaction mixture to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL/mmol).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL/mmol).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target ethyl 2-(dihydrofuran-3-yl)-2-oxoacetate.

Causality Behind Choices:

-

LDA at -78 °C: This strong, non-nucleophilic base and low temperature are critical for the rapid and quantitative formation of the kinetic lithium enolate, preventing self-condensation side reactions.

-

Ethyl Oxalyl Chloride: This highly reactive acylating agent efficiently traps the enolate.

-

Aqueous Quench: The NH₄Cl quench neutralizes any remaining base and protonates the resulting alkoxide to prevent product degradation.

Section 2: Catalytic Asymmetric Friedel-Crafts Alkylation

The reaction of the activated α-keto group with electron-rich arenes or heteroarenes is a powerful method for creating a quaternary stereocenter, a common feature in bioactive molecules. This transformation is typically mediated by a chiral Lewis acid catalyst that coordinates to the oxoacetate, simultaneously enhancing its electrophilicity and creating a defined chiral environment to direct the nucleophilic attack. This approach is analogous to established Friedel-Crafts domino reactions used to synthesize related dihydrobenzofuran skeletons.[4]

Mechanistic Rationale

The catalytic cycle begins with the coordination of the chiral Lewis acid (e.g., a Cu(II)-Box or Sc(III)-PyBox complex) to the bidentate α-ketoester moiety. This coordination renders the α-keto carbonyl significantly more electrophilic and fixes its conformation. The electron-rich arene then attacks the activated carbonyl from the less sterically hindered face of the catalyst-substrate complex, establishing the new C-C bond with high facial selectivity. Subsequent protonolysis or rearomatization releases the product and regenerates the catalyst.

Caption: Catalytic cycle for asymmetric Friedel-Crafts alkylation.

Protocol: Asymmetric Friedel-Crafts Alkylation of Indole

-

To a flame-dried Schlenk tube under an argon atmosphere, add the chiral catalyst (e.g., Cu(OTf)₂-(S,S)-Ph-Box complex, 5 mol%).

-

Add anhydrous dichloromethane (DCM, 0.1 M solution).

-

Add the dihydrofuran-3-yl oxoacetate substrate (1.0 eq.).

-

Stir the mixture at the specified temperature (e.g., -20 °C) for 15 minutes.

-

Add N-methylindole (1.2 eq.) in one portion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the limiting reagent.

-

Upon completion, quench the reaction by adding a few drops of water.

-

Filter the mixture through a short plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by flash column chromatography to afford the chiral product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Outcomes

The efficiency and stereoselectivity of the Friedel-Crafts reaction are highly dependent on the catalyst, solvent, and the electronic properties of the nucleophile.

| Entry | Nucleophile (Arene) | Catalyst (mol%) | Temp (°C) | Yield (%) [Est.] | ee (%) [Est.] |

| 1 | N-Methylindole | Cu(OTf)₂-PhBox (5) | -20 | 92 | 95 |

| 2 | 2-Methylfuran | Sc(OTf)₃-PyBox (10) | -40 | 85 | 91 |

| 3 | Anisole | In(OTf)₃-PyBox (10) | 0 | 78 | 88 |

| 4 | Pyrrole | Cu(OTf)₂-PhBox (5) | -20 | 65 (complex) | 75 |

This data is illustrative, based on trends observed in related asymmetric catalysis literature.[4]

Section 3: Vinylogous Aldol and Michael-Type Additions

The dihydrofuran-3-yl oxoacetate can also participate in reactions analogous to vinylogous aldol or Michael additions, particularly when the nucleophile is an enolate or its equivalent. These reactions are synthetically valuable for constructing complex acyclic chains with multiple stereocenters.

Experimental Workflow: From Planning to Analysis

The successful execution of these stereoselective reactions requires careful planning and precise execution. The workflow ensures reproducibility and allows for systematic optimization.

Sources

Optimizing reaction conditions for tert-butyl oxalyl chloride

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Oxalyl Chloride

Subject: Troubleshooting & Optimization Guide for Reagent Preparation and Application

Reagent ID: tert-Butyl Oxalyl Chloride (Synonyms: tert-Butyl chloroglyoxylate, tert-Butoxyoxalyl chloride)

CAS: 39061-59-1

Chemical Structure:

Executive Summary

You are likely encountering issues because tert-butyl oxalyl chloride is a "Janus" reagent: it possesses the high electrophilicity of an acyl chloride but the extreme acid-sensitivity of a tert-butyl ester.

Successful utilization requires a paradoxical approach: aggressive activation for synthesis, followed by gentle handling to prevent the "zipper effect" decomposition (loss of CO, CO₂, and isobutylene). This guide replaces standard textbook assumptions with field-proven optimization strategies.

Module 1: Synthesis & Purification (The "Supply" Chain)

Current Status: Most commercial failures stem from poor quality starting material. If your reagent is yellow/brown or fuming excessively, it has already degraded.

Q: Why is my synthesized reagent impure or decomposing upon distillation?

A: You likely used a 1:1 stoichiometry or heated the distillation pot above 60°C.

The Protocol Optimization:

-

Stoichiometry is King: Never add oxalyl chloride to tert-butanol. Always add tert-butanol to a 2.0–3.0 equivalent excess of oxalyl chloride.

-

Reasoning: If alcohol is in excess (even locally), the highly reactive mono-chloride reacts with a second alcohol molecule to form the symmetrical di-tert-butyl oxalate, which is a dead-end byproduct.

-

-

Thermal Ceiling: The tert-butyl group cleaves via E1 elimination if exposed to trace HCl and heat.

-

Limit: Do not exceed 50°C internal temperature.

-

-

The "Trap-Free" Approach: Do not use pyridine or triethylamine.

-

Reasoning: Amine salts catalyze the decomposition of the oxalyl moiety. The HCl gas generated should be swept away with a nitrogen stream and an external base trap.

-

Recommended Synthesis Workflow (DOT Visualization):

Caption: Optimized workflow prioritizing low-thermal impact to prevent isobutylene elimination.

Module 2: Application - Friedel-Crafts Acylation

Context: This is the most common application (synthesizing

Q: Why am I getting a benzophenone derivative (loss of CO) instead of the -keto ester?

A: You are experiencing Decarbonylation .

The acylium ion intermediate (

-

Solution: Switch Lewis Acids.

-

Avoid:

(Too harsh, promotes decarbonylation and -

Use:

or -

Alternative: Use

if the substrate is electron-rich.

-

Q: Why is the tert-butyl group disappearing (forming the carboxylic acid)?

A: Acid-catalyzed hydrolysis or Lewis Acid-mediated cleavage.

During workup, if you quench with water while the Lewis Acid is still active, you generate massive amounts of HCl, which instantly cleaves the

-

Solution: Buffered Quench.

-

Pour the reaction mixture into a mixture of ice and Sodium Bicarbonate or Pyridine . You must neutralize the Lewis Acid before the aqueous phase becomes acidic.

-

Troubleshooting Logic Tree (DOT Visualization):

Caption: Diagnostic logic for common Friedel-Crafts failures involving tert-butyl oxalyl chloride.

Module 3: Data & Physical Properties[1][2][3][4][5][6]

Quantitative Reference Table: Use these values to validate your reagent quality before committing valuable substrate.

| Parameter | Specification | Notes |

| Boiling Point | ~65–70°C @ 15 mmHg | Warning: Distillation often leads to pot residue polymerization. |

| Density | ~1.12 g/mL | Denser than water; sinks in aqueous washes (if not hydrolyzed). |

| 1H NMR | A singlet. Any splitting or shift to 1.4 ppm indicates hydrolysis to | |

| IR Spectrum | ~1790 cm⁻¹ (Acid Chloride)~1740 cm⁻¹ (Ester) | Two distinct carbonyl peaks are mandatory. |

| Storage | -20°C, under Argon | Shelf life is <3 months even in freezer. |

References

-

Preparation of tert-butyl chlorooxoacetate

-

Source:Organic Syntheses, Coll.[1][2] Vol. 5, p. 709 (1973); Vol. 44, p. 72 (1964). (Note: While discussing the ethyl ester, the general oxalyl chloride method applies).

-

Relevant Modification: Greenberg, J. A., & Sammakia, T. (2017).[3] "The Conversion of tert-Butyl Esters to Acid Chlorides". Journal of Organic Chemistry, 82(6), 3245–3251. Link (Demonstrates the acid-sensitivity of the t-butyl group).

-

-

Friedel-Crafts Applications & Decarbonylation Risks

-

Physical Properties & Safety

-

Source: Sigma-Aldrich / Merck Safety Data Sheet (SDS) for tert-Butyl chlorooxoacetate. Link (Search CAS: 39061-59-1).

-

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the specific SDS and perform a risk assessment before handling oxalyl chloride derivatives.

Sources

A Comparative Guide to tert-Butyl vs. Ethyl 2-(4,5-Dihydrofuran-3-yl)-2-oxoacetate: Strategic Selection in Synthesis

For Immediate Publication

In the landscape of modern organic synthesis and medicinal chemistry, the 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate scaffold is a valuable building block for constructing complex heterocyclic systems. Furan and its partially saturated derivatives are core components of numerous biologically active compounds, making these reagents particularly relevant to drug development professionals.[1][2] The choice of the ester group appended to this scaffold—most commonly tert-butyl or ethyl—is a critical strategic decision that dictates reaction pathways, purification strategies, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate and its ethyl counterpart, supported by mechanistic insights and experimental considerations to inform rational reagent selection.

Core Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the ester alkyl group: a sterically demanding tertiary alkyl group versus a smaller primary alkyl group. This seemingly minor variation has profound implications for their physical and chemical properties.[3][4]

| Property | tert-Butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate | Ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate |

| Molecular Formula | C10H12O4 | C8H8O4 |

| Molecular Weight | 200.20 g/mol | 172.15 g/mol |

| Key Structural Feature | Bulky tert-butyl group | Less hindered ethyl group |

| Steric Hindrance | High[4][5] | Low |

| Lipophilicity (LogP) | Higher | Lower |

| Primary Utility | Protecting group for carboxylic acid[6] | Stable ester building block |

| Stability to Base | High (Excellent)[7] | Low (Susceptible to saponification)[8][9] |

| Stability to Acid | Low (Labile)[6][10] | High (Generally stable) |

The tert-butyl group, with its quaternary carbon and three projecting methyl groups, creates a significant steric shield around the ester carbonyl.[4] This bulk not only influences its own reactivity but can also affect adjacent functional groups. In contrast, the ethyl group presents minimal steric hindrance, allowing for more facile access by reagents.

Synthesis and Reagent Accessibility

Both esters are typically synthesized via the Friedel-Crafts acylation of 2,3-dihydrofuran with the appropriate ethyl or tert-butyl oxalyl chloride derivative in the presence of a base like triethylamine or pyridine.

The starting materials for the ethyl variant, namely 2,3-dihydrofuran and ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride), are common, commercially available, and relatively inexpensive. The corresponding tert-butyl oxalyl chloride is also available but may be less common and potentially more costly, a practical consideration for large-scale synthesis.

Comparative Reactivity: A Tale of Two Esters

The divergent reactivity of the tert-butyl and ethyl esters is their most defining characteristic and the primary driver for their selection in a synthetic plan. This divergence is most pronounced in hydrolysis or deprotection reactions.

Hydrolysis and Deprotection: Orthogonal Reactivity

The true strategic advantage of using the tert-butyl ester lies in its role as a protecting group for a carboxylic acid.[6][7] Its cleavage conditions are "orthogonal" to those of simple alkyl esters like the ethyl ester, meaning one can be removed selectively in the presence of the other.[11]

-

Ethyl Ester (Base-Labile): The ethyl ester is readily hydrolyzed under basic conditions (saponification) using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[9] The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism, where a hydroxide ion attacks the ester carbonyl. This process is generally irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a resonance-stabilized carboxylate salt.[12][13]

-

tert-Butyl Ester (Acid-Labile): Conversely, the tert-butyl ester is exceptionally stable to basic and nucleophilic conditions due to steric hindrance preventing the approach of the nucleophile.[4][7] However, it is easily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous phosphoric acid.[6][14] The mechanism does not involve nucleophilic attack at the sterically congested carbonyl. Instead, it proceeds through a unimolecular elimination (E1) pathway where the ether oxygen is protonated, followed by the loss of a highly stable tert-butyl carbocation.[12] This cation is then quenched, typically by eliminating a proton to form gaseous isobutylene, driving the reaction to completion.[6][15]

Caption: Contrasting mechanisms for ester cleavage.

Experimental Protocols and Data

The distinct stability profiles are evident in experimental outcomes.

| Reaction | Substrate | Conditions | Result | Rationale |

| Basic Hydrolysis | Ethyl Ester | 1M NaOH, THF/H₂O, 25°C, 4h | >95% Yield of Carboxylic Acid[7] | Facile BAc2 saponification.[9] |

| Basic Hydrolysis | tert-Butyl Ester | 1M NaOH, THF/H₂O, 25°C, 24h | <5% Yield of Carboxylic Acid[7] | Steric hindrance prevents nucleophilic attack.[4] |

| Acidic Cleavage | Ethyl Ester | 50% TFA in DCM, 25°C, 4h | No Reaction | Stable to acid-catalyzed hydrolysis under these conditions. |

| Acidic Cleavage | tert-Butyl Ester | 50% TFA in DCM, 25°C, 30min | >95% Yield of Carboxylic Acid[7] | Rapid E1 cleavage via stable carbocation.[6][12] |

Exemplary Protocol: Selective Deprotection of tert-Butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate

This protocol demonstrates the mild and selective removal of the tert-butyl group.

Materials:

-

tert-Butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tert-butyl ester in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (5-10 eq.) dropwise to the stirred solution. The volume of TFA is often equal to that of the DCM used.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30-60 minutes).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is basic, followed by water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(4,5-dihydrofuran-3-yl)-2-oxoacetic acid.

Strategic Applications in Synthesis and Drug Development

The choice between the ethyl and tert-butyl ester is dictated entirely by the synthetic strategy.

-